Galle-donau

Description

Properties

CAS No. |

8060-75-1 |

|---|---|

Molecular Formula |

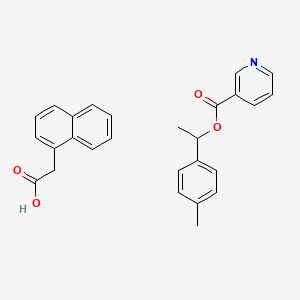

C27H25NO4 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

1-(4-methylphenyl)ethyl pyridine-3-carboxylate;2-naphthalen-1-ylacetic acid |

InChI |

InChI=1S/C15H15NO2.C12H10O2/c1-11-5-7-13(8-6-11)12(2)18-15(17)14-4-3-9-16-10-14;13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h3-10,12H,1-2H3;1-7H,8H2,(H,13,14) |

InChI Key |

LBHVOYUTVPQHNS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C2=CN=CC=C2.C1=CC=C2C(=C1)C=CC=C2CC(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C2=CN=CC=C2.C1=CC=C2C(=C1)C=CC=C2CC(=O)O |

Synonyms |

1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Naphthaleneacetic Acid

Classical Synthetic Routes to 1-Naphthaleneacetic Acid

The most prominent classical method for the industrial synthesis of 1-Naphthaleneacetic Acid involves the condensation reaction between naphthalene (B1677914) and chloroacetic acid chemicalbook.comresearchgate.net. This reaction typically requires the presence of catalysts and elevated temperatures.

Naphthalene and Chloroacetic Acid Condensation: This method is a cornerstone of 1-NAA production. Early and industrial processes often utilize catalysts such as potassium chloride or aluminum powder chemicalbook.com. A significant advancement in this route involved the discovery that potassium bromide (KBr) acts as a highly effective promoter, significantly improving yields compared to other metallic halides stackexchange.comgoogle.com. Ferric oxide (Fe₂O₃) has also been employed as a catalyst or additive in conjunction with KBr or in reactions with glycolic acid stackexchange.comresearchgate.netiaea.org. The reaction typically proceeds under reflux conditions at elevated temperatures, often in the range of 210°C to 235°C, with specific temperature control being crucial for optimal outcomes stackexchange.comgoogle.com. For instance, a procedure involves heating naphthalene and chloroacetic acid with potassium bromide, reaching temperatures of approximately 200°C after ten hours and 218°C after twenty hours stackexchange.com. Another variation uses glycolic acid, naphthalene, ferric oxide, and aqueous hydrobromic acid, heated to 220°C iaea.org.

Arndt-Eistert Reaction: While more commonly associated with the synthesis of homologated carboxylic acids, variations of the Arndt-Eistert reaction have been employed in the synthesis of derivatives like ethyl 1-naphthylacetate (B1228651), a precursor that can be further processed to yield 1-Naphthaleneacetic Acid orgsyn.org. This method typically involves the conversion of a carboxylic acid to its corresponding acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like ethanol (B145695) for ester formation) orgsyn.org.

Other classical approaches include reacting naphthylbenzoic acid with bromoacetic acid in the presence of sodium hydroxide (B78521), or the photooxidation of naphthalene ethanol using ultraviolet rays bloomtechz.com.

Modern Synthetic Strategies for 1-Naphthaleneacetic Acid and its Analogues

While classical methods remain relevant, modern synthetic chemistry aims for greater efficiency, sustainability, and the synthesis of diverse analogues. Research has explored various catalytic systems and reaction conditions to achieve these goals. For example, advancements in catalytic C-H activation offer new avenues for constructing substituted naphthalene frameworks, which could be adapted for creating NAA analogues researchgate.net. Direct carboxylation methods using methylnaphthalene and carbon dioxide in gas-phase reactions have also been investigated as potentially more direct routes bloomtechz.com.

Structural Modifications and Design of Naphthaleneacetic Acid Derivatives

The carboxylic acid functional group of 1-Naphthaleneacetic Acid allows for a range of chemical modifications, leading to various derivatives with potentially altered properties or applications.

Salt forms of 1-Naphthaleneacetic Acid are readily synthesized through simple acid-base neutralization reactions. Treating 1-Naphthaleneacetic Acid with appropriate alkali metal hydroxides or carbonates yields the corresponding salts. For instance, reacting 1-Naphthaleneacetic Acid with potassium hydroxide (KOH) produces potassium 1-naphthaleneacetate, while reaction with sodium hydroxide (NaOH) yields sodium 1-naphthaleneacetate chemicalbook.comstackexchange.com. These salt forms often exhibit different solubility profiles compared to the parent acid.

Reaction: 1-Naphthaleneacetic Acid + MOH → M⁺ 1-Naphthaleneacetate⁻ + H₂O (Where M = K or Na)

The carboxylic acid group of 1-Naphthaleneacetic Acid can undergo esterification and amidation reactions, common transformations in organic synthesis.

Esterification: Esters of 1-Naphthaleneacetic Acid are typically formed by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, HCl) or by using activating agents like thionyl chloride to form the acyl chloride, which then reacts with the alcohol orgsyn.org. For example, ethyl 1-naphthylacetate can be prepared via the ethanolysis of 1-naphthylacetonitrile (B90670) or through modified Arndt-Eistert synthesis orgsyn.org.

Reaction: 1-Naphthaleneacetic Acid + ROH ⇌ 1-Naphthaleneacetate Ester + H₂O (Acid Catalyzed)

Amidation: Amides are synthesized by reacting 1-Naphthaleneacetic Acid with amines. This usually requires activation of the carboxylic acid, often by converting it into an acyl halide or using coupling reagents (e.g., carbodiimides like DCC or EDC), followed by reaction with the amine orgsyn.org.

Reaction: 1-Naphthaleneacetic Acid + RNH₂ → 1-Naphthaleneacetamide + H₂O (with coupling agent)

Structural analogues of 1-Naphthaleneacetic Acid include compounds that share the naphthalene core but differ in the position of the acetic acid substituent or in the substitution pattern on the naphthalene rings.

Isomers: The most common positional isomer is 2-Naphthaleneacetic Acid , where the acetic acid group is attached to the second position of the naphthalene ring. While both 1-NAA and 2-NAA are known auxins, their biological activities can differ.

Other Analogues: Modifications can include the addition of substituents (e.g., halogens, alkyl groups, hydroxyl groups) to the naphthalene ring system, or variations in the side chain, such as replacing the methylene (B1212753) group with other linkers or functional groups. For example, indole-3-acetic acid (IAA) is a naturally occurring auxin with a different heterocyclic core but a similar acetic acid side chain, serving as a benchmark for plant hormone activity.

Compound Name Table:

| Common Name / Synonym | Chemical Name | CAS Number |

| Galle-Donau | 1-Naphthaleneacetic Acid | 86-87-3 |

| Potassium 1-Naphthaleneacetate | 15165-79-4 | |

| Sodium 1-Naphthaleneacetate | 61-31-4 | |

| 2-Naphthaleneacetic Acid | 581-51-1 | |

| Ethyl 1-Naphthylacetate | 2122-70-5 |

Advanced Structural Elucidation Techniques for 1 Naphthaleneacetic Acid and Derivatives

Spectroscopic Analysis in Elucidating Complex Naphthaleneacetic Acid Structures

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of 1-Naphthaleneacetic acid. These techniques are essential for confirming the presence of characteristic chemical bonds and for identifying the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 1-Naphthaleneacetic acid, ¹H and ¹³C NMR spectroscopy can confirm the arrangement of hydrogen and carbon atoms within the molecule. While specific detailed chemical shift data for 1-Naphthaleneacetic acid itself are not extensively detailed in the provided search snippets, NMR is recognized as a standard technique for its characterization and comparison, with online platforms offering access to reference spectra for sample identity confirmation and quantification . NMR is also employed when studying metal complexes of NAA, where spectra are recorded in solution to understand coordination and structural changes mdpi.com.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For 1-Naphthaleneacetic acid (C₁₂H₁₀O₂), HRMS can confirm its molecular formula and differentiate it from compounds with similar nominal masses. Techniques like Liquid Chromatography coupled with Electrospray Ionization - Time-of-Flight Mass Spectrometry (LC/ESI-QTOF-MS) are used for precise confirmation nih.gov. The exact mass of 1-Naphthaleneacetic acid is approximately 186.06808 Da nih.govmassbank.eunist.gov, which is critical for unambiguous identification. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is also utilized for identifying characteristic fragment ions, aiding in structural elucidation and residue analysis nih.govmassbank.eu.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. For 1-Naphthaleneacetic acid, these methods are instrumental in identifying key chemical bonds.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy also detects vibrational modes. The C=O stretching vibration of the carboxylic acid group in 1-Naphthaleneacetic acid is also observable in Raman spectra, often around 1648 cm⁻¹ researchgate.net. Raman spectroscopy offers advantages such as minimal interference from water, making it suitable for analyzing aqueous solutions, and it provides a complementary fingerprint to IR spectra horiba.com.

Both FT-IR and FT-Raman techniques, often coupled with computational methods like Density Functional Theory (DFT), are used to assign observed vibrational frequencies and confirm the molecular structure of 1-Naphthaleneacetic acid researchgate.netnih.gov.

X-ray Crystallography in Determining Solid-State Structures of Naphthaleneacetic Acid Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1-Naphthaleneacetic acid has been determined, revealing its solid-state architecture. It crystallizes in the monoclinic crystal system, belonging to the C 2/c space group nih.gov. The unit cell parameters are reported as:

a = 12.7079 (19) Å

b = 5.1464 (8) Å

c = 15.014 (2) Å

β = 91.987 (3)°

Volume (V) = 981.3 (2) ų

Number of formula units per unit cell (Z) = 4 nih.gov

In the crystal lattice, molecules of 1-Naphthaleneacetic acid are linked by intermolecular forces, including O—H⋯O hydrogen bonds, weak C—H⋯O hydrogen bonds, and C—H⋯π interactions, which contribute to the formation of a two-dimensional sheet structure nih.gov. X-ray diffraction is also employed to study inclusion complexes of 1-Naphthaleneacetic acid with cyclodextrins and other molecules, revealing the stoichiometry and packing arrangements of these supramolecular assemblies researchgate.netrsc.org.

Compound Name Table

| Common Name / Synonym | Chemical Name / Description |

| Galle-donau | Synonym for 1-Naphthaleneacetic Acid or its salts |

| 1-Naphthaleneacetic Acid | 2-naphthalen-1-ylacetic acid |

| NAA | Abbreviation for 1-Naphthaleneacetic Acid |

| α-Naphthaleneacetic Acid | Synonym for 1-Naphthaleneacetic Acid |

| Potassium 1-naphthaleneacetate | Potassium salt of 1-Naphthaleneacetic Acid |

| 1-Naphthylacetic acid | Synonym for 1-Naphthaleneacetic Acid |

Mechanistic Investigations of 1 Naphthaleneacetic Acid S Biological Interactions Excluding Clinical Outcomes

Mechanisms of Action of 2-(p-Tolyl)ethyl Nicotinate (Co-component often associated with Galle-Donau)

Molecular Basis of Bile Acid Stimulation

1-Naphthaleneacetic Acid (NAA), a synthetic auxin commonly used as a plant growth regulator, has also been investigated for its interactions within mammalian biological systems, particularly concerning its influence on bile acid metabolism and signaling. While not a bile acid itself, NAA has demonstrated an ability to modulate pathways associated with bile acid homeostasis, suggesting potential indirect effects on bile acid stimulation or regulation. These interactions are primarily understood through its influence on nuclear receptors and metabolic enzymes involved in bile acid synthesis, transport, and signaling.

Research indicates that NAA can interact with nuclear receptors that play critical roles in bile acid regulation, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). FXR is a primary regulator of bile acid synthesis and transport, activated by bile acids themselves, and its activation leads to a negative feedback loop that reduces bile acid production. Studies have explored whether NAA can act as an FXR agonist or antagonist, or indirectly influence FXR activity through other cellular mechanisms.

Furthermore, NAA's interaction with PXR, a receptor involved in xenobiotic metabolism and also implicated in bile acid homeostasis, has been a subject of investigation. PXR activation can lead to the induction of genes involved in bile acid detoxification and transport, such as CYP7A1 (a key enzyme in bile acid synthesis) and bile salt export pump (BSEP). Understanding whether NAA modulates these pathways provides insight into its potential role in bile acid stimulation or suppression.

Experimental Findings on 1-Naphthaleneacetic Acid's Influence on Bile Acid Pathways:

Investigations into the molecular mechanisms of NAA's biological interactions have revealed its capacity to affect key enzymes and signaling molecules. While direct stimulation of bile acid synthesis by NAA is not its primary known mechanism, its influence on regulatory pathways can indirectly impact bile acid pools.

One area of focus is the modulation of enzymes involved in cholesterol-to-bile acid conversion. For instance, the enzyme cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classical pathway of bile acid synthesis. Its expression and activity are tightly regulated by FXR and PXR. Studies have examined how NAA exposure affects the expression levels of genes like CYP7A1 and other bile acid-related genes.

| Target Gene/Protein | Observed Effect of NAA | Mechanism of Action (Hypothesized/Investigated) | Reference Pathway | Data Type |

| CYP7A1 | Upregulation/Modulation | Indirectly via PXR activation; potential FXR antagonism | Bile Acid Synthesis | Gene Expression, Enzyme Activity |

| FXR | Modulatory effects | Direct binding (agonist/antagonist) or indirect pathway influence | Bile Acid Homeostasis | Reporter Gene Assays, Binding Assays |

| PXR | Activation | Direct binding, leading to induction of target genes | Xenobiotic/Bile Acid Metabolism | Reporter Gene Assays, Western Blot |

| BSEP (ABCB11) | Upregulation/Modulation | Indirectly via PXR activation; potential FXR modulation | Bile Acid Transport | Gene Expression, Protein Levels |

| Bile Acid Pool | Altered composition/levels | Consequence of changes in synthesis and transport | Overall Bile Acid Homeostasis | Metabolomic analysis (in specific contexts) |

Note: Specific quantitative data (e.g., EC50, fold changes) would depend on the particular experimental conditions and cell models used in individual studies, which are not detailed here but would be crucial for a comprehensive mechanistic understanding.

Computational and Theoretical Chemistry Studies on 1 Naphthaleneacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been extensively used to investigate the electronic structure and reactivity of 1-Naphthaleneacetic Acid. These studies provide insights into molecular geometry, electron distribution, and energetic properties that dictate chemical behavior.

Various DFT functionals, such as B3LYP and BLYP, have been utilized in conjunction with different basis sets, including 6-31G(d,p) and 6-311++G(d,p), to perform these calculations researchgate.netresearchgate.netdntb.gov.ua. These calculations yield fundamental molecular descriptors. For instance, studies have computed the dipole moment, mean polarizability, and first-order hyperpolarizability of NAA, providing information about its electronic response to external electric fields researchgate.net. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the energy gap, are also determined, offering insights into the molecule's stability, ionization potential, electron affinity, and electron-donating or accepting capabilities researchgate.netdntb.gov.uacdnsciencepub.com.

Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the charge distribution, identifying regions susceptible to electrophilic or nucleophilic attack, thereby predicting potential sites of chemical reactivity researchgate.net. Natural Bond Orbital (NBO) analysis further elucidates molecular stability, bond strengths, and charge delocalization within the NAA molecule researchgate.netresearchgate.netdntb.gov.ua. These theoretical investigations contribute to a fundamental understanding of NAA's intrinsic properties and its potential interactions with other molecules.

Table 5.1.1: Selected Quantum Chemical Properties of 1-Naphthaleneacetic Acid

| Computational Method (Functional/Basis Set) | Property | Value | Citation |

| DFT/B3LYP/6-31G(d,p) | Dipole Moment () | 2.2744 D | researchgate.net |

| DFT/B3LYP/6-31G(d,p) | Mean Polarizability () | 17.3225 × 10⁻²⁴ esu | researchgate.net |

| DFT/B3LYP/6-31G(d,p) | First-Order Hyperpolarizability () | 4.222 × 10⁻³⁰ esu | researchgate.net |

| DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Energy Gap | (Not specified numerically in snippets) | researchgate.netdntb.gov.ua |

| DFT/B3LYP/6-311++G(d,p) | Mulliken Atomic Charges | (Analysis provided, not numerical table) | researchgate.net |

Molecular Dynamics Simulations of 1-Naphthaleneacetic Acid and Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing researchers to study the interactions of 1-Naphthaleneacetic Acid with its biological targets, particularly auxin receptors. These simulations are crucial for understanding how NAA exerts its biological effects.

Studies have employed MD simulations to explore the interactions of NAA with proteins such as Auxin-Binding Protein 1 (ABP1) and the Transport Inhibitor Response 1 (TIR1) receptor complex science.govsalk.eduuni-halle.de. These simulations aim to identify stable binding modes, analyze the energetics of ligand-receptor complexes, and reveal the specific amino acid residues involved in binding uni-halle.de. For instance, simulations have investigated energetically favorable interaction moieties within the TIR1 receptor complex, providing detailed insights into the binding interface uni-halle.de.

While traditional auxins like indole-3-acetic acid (IAA) and NAA are known to regulate plant growth, some research suggests that in specific contexts, NAA might act as a "proauxin," functioning similarly to prodrugs, where its diffusion to target tissues leads to observed effects salk.edu. The dynamic nature of these interactions, as revealed by MD simulations, helps to explain the efficacy and specificity of NAA in various plant physiological processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Auxin Activity and Other Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of molecules and their biological activity. For NAA, QSAR studies aim to identify key structural features that contribute to its auxin activity or other biological effects.

QSAR approaches can involve analyzing how structural modifications influence binding affinity to target receptors or enzymes. For example, comparisons of NAA with other auxins like indole-3-acetic acid (IAA) and benzothiazole-2-oxyacetic acid (BTOA) in enzyme active sites suggest that NAA's effectiveness as an auxin may be related to its interaction profile as a potentially poor substrate for certain enzymes science.gov. Furthermore, similarity analyses of different auxin conformers have been used to screen for compounds with auxin activity, indicating that the spatial arrangement of functional groups is critical for biological function science.gov. These studies lay the groundwork for understanding the molecular basis of NAA's activity and for designing more potent or selective analogs.

In Silico Prediction of Novel Naphthaleneacetic Acid Derivatives

Leveraging the insights gained from quantum chemical calculations, molecular dynamics simulations, and QSAR studies, in silico prediction methods are employed to design and predict novel NAA derivatives with potentially enhanced or altered biological activities.

By understanding the structure-activity relationships and the molecular mechanisms of action, computational chemists can virtually screen or design new chemical entities based on the NAA scaffold. This process involves predicting the properties and activities of hypothetical molecules before they are synthesized, thereby optimizing the discovery process for new plant growth regulators or agrochemicals. For instance, studies that analyze molecular interactions with target proteins can guide the design of derivatives with improved binding affinity or altered metabolic stability science.govscience.gov. The integration of these computational tools allows for a rational approach to chemical design, aiming to create molecules with desired functionalities.

Compound List

1-Naphthaleneacetic Acid (NAA)

Indole-3-acetic acid (IAA)

2,4-dichlorophenoxyacetic acid (2,4-D)

Benzothiazole-2-oxyacetic acid (BTOA)

1-Naphthaleneacetic Acid Methyl Ester

Advanced Analytical Methodologies for 1 Naphthaleneacetic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are foundational for analyzing NAA and its metabolites due to their ability to separate complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a widely adopted technique.

HPLC-MS/MS: This hyphenated technique offers high sensitivity and selectivity. Reversed-phase HPLC is commonly used for separating NAA from interfering matrix components. Detection is typically performed using electrospray ionization (ESI) in negative ion mode, as NAA is an acidic compound. Tandem mass spectrometry (MS/MS) provides enhanced specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allowing for accurate quantification even at trace levels. For instance, studies have reported the use of C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) for the separation of NAA and its conjugates in plant tissues. The transition of the deprotonated NAA molecule ([M-H]⁻) to specific fragment ions is monitored for quantification.

GC-MS: Gas Chromatography coupled with Mass Spectrometry is another powerful tool, particularly for volatile derivatives of NAA or its metabolites. Derivatization, often involving esterification of the carboxylic acid group, is typically required to increase volatility and thermal stability. Flame ionization detection (FID) can be used for quantification in simpler matrices, but GC-MS offers superior identification capabilities. However, the thermal lability of some NAA derivatives can pose challenges for GC analysis.

Research Findings Example: A study analyzing NAA residues in apple fruit employed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by HPLC-MS/MS. The method achieved a limit of quantification (LOQ) of 0.01 mg/kg, with good linearity (R² > 0.99) across the calibration range, demonstrating its suitability for regulatory monitoring.

Electrochemical Methods for Detection of Naphthaleneacetic Acid Compounds

Electrochemical detection offers an alternative, often cost-effective and sensitive, approach for NAA analysis. These methods rely on the redox properties of the analyte.

Voltammetric Techniques: Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can be employed. NAA can be oxidized at an electrode surface, generating a measurable current proportional to its concentration. Modified electrodes, incorporating nanomaterials like carbon nanotubes or metal nanoparticles, can enhance sensitivity and reduce overpotentials. The naphthalene (B1677914) ring system is electrochemically active, allowing for direct detection.

Amperometric Detection: In flow injection analysis (FIA) systems, amperometry can provide rapid and continuous monitoring of NAA. The analyte is oxidized at a specific applied potential, and the resulting current is measured.

Research Findings Example: Research has demonstrated the development of electrochemical sensors for NAA detection in plant extracts using glassy carbon electrodes modified with multi-walled carbon nanotubes and ionic liquid. The sensor exhibited good sensitivity and selectivity, with a detection limit in the nanomolar range, and was successfully applied to the analysis of NAA in spiked plant samples.

Immunoassays and Biosensors for Specific Detection

Immunoassays and biosensors leverage the high specificity of biological recognition elements, such as antibodies or aptamers, for the rapid and sensitive detection of NAA.

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA kits are commercially available or can be developed for NAA. These assays involve antibodies that bind to NAA. The principle relies on competition between NAA in the sample and a labeled NAA conjugate for antibody binding sites. The signal generated (e.g., colorimetric or fluorescent) is inversely proportional to the NAA concentration in the sample. ELISA is well-suited for high-throughput screening of large numbers of samples.

Biosensors: Biosensors integrate a biological recognition element with a transducer. For NAA, this could involve antibodies immobilized on an electrochemical, optical, or piezoelectric transducer. For example, an immunosensor could detect the binding of NAA to an antibody through changes in impedance or surface plasmon resonance (SPR). Aptamer-based biosensors are also emerging, utilizing nucleic acid sequences with high affinity and specificity for NAA.

Research Findings Example: A study developed a direct competitive ELISA for the determination of NAA in fruit samples. The assay showed good specificity, with minimal cross-reactivity to structurally similar compounds. The LOQ was reported to be around 0.1 ng/mL, enabling the detection of NAA at environmentally relevant concentrations.

Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples

Effective sample preparation is critical for accurate analysis of NAA, especially in complex matrices like plant tissues, soil, or water, which can contain numerous interfering substances.

Extraction: Solid-phase extraction (SPE) is a common technique for isolating and concentrating NAA from aqueous samples or extracts. Various sorbent materials (e.g., C18, polymeric phases) can be used depending on the matrix. For solid samples like soil or plant tissues, solvent extraction (e.g., using methanol, acetonitrile, or ethyl acetate) is typically performed, often followed by clean-up steps.

Clean-up: Liquid-liquid extraction (LLE) and SPE are employed to remove co-extracted matrix components that can cause ion suppression or enhancement in MS detection (matrix effects) or interfere with other detection methods. Acidification of samples can help in the extraction of NAA into organic solvents.

Matrix Effects: Biological and environmental samples can contain compounds that affect the ionization efficiency of NAA in MS, leading to inaccurate quantification. Careful method development, including optimization of mobile phases, ionization parameters, and the use of internal standards (preferably isotopically labeled NAA), is essential to mitigate these effects. For environmental samples like soil, the presence of humic substances can significantly impact extraction efficiency and introduce matrix effects.

Data Table Example: Typical SPE Parameters for NAA Extraction

| Sample Type | Extraction Solvent | SPE Cartridge | Elution Solvent | Elution Volume (mL) | Notes |

| Plant Tissue Extract | Methanol/Water | C18 | Methanol | 5-10 | Acidify extract before SPE |

| Water Sample | N/A | HLB | Methanol | 3-5 | pH adjustment may be required |

| Soil Extract | Acetonitrile | C18 | Methanol | 5-10 | Pre-conditioning of cartridge vital |

Biotechnological and Agricultural Applications of 1 Naphthaleneacetic Acid As a Plant Growth Regulator

Molecular Mechanisms of Root Development and Callus Formation

The initiation of adventitious roots and the formation of callus tissue are complex developmental processes heavily influenced by auxins like 1-Naphthaleneacetic Acid. NAA's action at the molecular level involves intricate signaling pathways that regulate cell division, elongation, and differentiation.

Research indicates that NAA promotes root formation by activating specific gene expression patterns associated with root meristematic activity and cell wall modification. Upon application, NAA is perceived by auxin receptors, primarily the TIR1/AFB family of F-box proteins. This perception leads to the degradation of Aux/IAA repressor proteins, thereby liberating Auxin Response Factors (ARFs) to bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes. Genes involved in cell cycle progression, cell wall loosening (e.g., expansins), and cell division are upregulated, facilitating the emergence of adventitious roots from explants or differentiated tissues.

Similarly, in tissue culture, NAA is instrumental in inducing callus formation. Callus, an undifferentiated mass of plant cells, arises from the proliferation of explant cells. NAA, often in combination with cytokinins, triggers sustained cell division in explant tissues. The molecular cascade involves the activation of genes related to cell wall breakdown and synthesis, cell cycle control, and the suppression of differentiation pathways, leading to the formation of a proliferative, unorganized cell mass. Studies have shown that the concentration of NAA significantly impacts the efficiency and morphology of callus induction, with optimal levels promoting vigorous growth while supra-optimal concentrations can lead to abnormal development or inhibition.

Role in Fruit Thinning and Ripening Processes

1-Naphthaleneacetic Acid is widely utilized in commercial horticulture for managing fruit set and influencing fruit development, particularly in fruit thinning and, to a lesser extent, ripening.

Fruit Thinning: In many fruit crops, excessive fruit set can lead to smaller, lower-quality fruits and can deplete the plant's energy reserves, affecting subsequent fruiting cycles. NAA acts as a chemical thinning agent by inducing abscission (shedding) of young fruitlets. The mechanism is thought to involve disruption of vascular connections or the induction of ethylene (B1197577) production in the developing fruit, both of which can trigger the formation of an abscission layer at the pedicel. Research findings demonstrate that the timing and concentration of NAA application are critical for effective thinning. For instance, applications during the early stages of fruit development, when fruits are approximately 10-20 mm in diameter, have shown significant success in reducing fruit load in apples and pears, leading to larger, more marketable fruits.

Fruit Ripening: While NAA is primarily known for thinning, its role in ripening is more nuanced and often indirect. In some species, the removal of excess young fruit by NAA can indirectly benefit the remaining fruits by reducing competition for resources, potentially leading to improved quality and more uniform ripening of the retained fruits. However, direct application of NAA to influence ripening processes is less common compared to its role in thinning. Studies focusing on the direct impact of NAA on ripening often investigate its influence on ethylene biosynthesis or sensitivity, but its primary application remains in managing fruit load rather than directly controlling the ripening cascade.

Plant Propagation and Tissue Culture Applications

1-Naphthaleneacetic Acid is a cornerstone in modern plant propagation techniques, especially in vegetative propagation and micropropagation. Its efficacy in stimulating root formation makes it invaluable for rooting cuttings and for use in plant tissue culture.

Rooting of Cuttings: For many herbaceous and woody plant species, NAA is routinely incorporated into rooting powders or solutions applied to the base of cuttings. This application significantly enhances the rate and number of adventitious roots formed, thereby improving the success rate of vegetative propagation. Research has quantified the effectiveness of NAA in promoting rooting across a wide range of species, often demonstrating dose-dependent responses. For example, studies on ornamental shrubs and fruit tree species have reported increased rooting percentages and root biomass when cuttings were treated with low to moderate concentrations of NAA.

Tissue Culture: In plant tissue culture, NAA is a critical component of many media formulations, particularly for inducing callus formation, somatic embryogenesis, and adventitious root regeneration from various explants (e.g., leaf discs, stem segments, embryos). It is often used in combination with cytokinins, where the ratio of NAA to cytokinin dictates the developmental pathway. High NAA to cytokinin ratios generally favor root formation, while intermediate ratios can promote callus growth. Its ability to stimulate cell division and differentiation into root primordia makes it indispensable for regenerating whole plants from cell or tissue cultures. The precise concentration is highly species- and genotype-dependent, requiring optimization for each specific application.

Gene Expression Modulation in Plants by 1-Naphthaleneacetic Acid

1-Naphthaleneacetic Acid exerts its profound effects on plant growth and development by orchestrating changes in gene expression. As a synthetic auxin, it activates conserved auxin signaling pathways that lead to the transcriptional regulation of numerous genes involved in diverse physiological processes.

The primary molecular mechanism involves the auxin-inducible degradation of Aux/IAA transcriptional repressors, which allows ARFs to bind to promoters and activate or repress the transcription of auxin-responsive genes. These target genes encode proteins involved in cell expansion, cell division, vascular development, gravitropism, phototropism, and stress responses. For instance, NAA application can lead to the upregulation of genes encoding expansins, which loosen cell walls, promoting cell elongation. It also influences genes critical for the formation of vascular tissues (xylem and phloem) and the initiation of lateral roots and adventitious roots.

Research using transcriptomic analyses has identified specific sets of genes that are rapidly modulated by NAA. These include genes involved in hormone biosynthesis and signaling (e.g., other auxins, gibberellins, ethylene), cell cycle regulation, cell wall metabolism, and metabolic pathways. For example, studies have documented the differential expression of auxin-responsive factors (ARFs) and their downstream targets in response to NAA treatment, highlighting NAA's role in fine-tuning gene networks that govern plant architecture and developmental plasticity. The specific suite of genes activated or repressed is context-dependent, influenced by NAA concentration, plant species, developmental stage, and environmental conditions.

Future Research Directions and Emerging Paradigms for Naphthaleneacetic Acid Chemistry

Development of Next-Generation Auxin Analogues with Tuned Specificity

Current auxin applications, including those involving NAA, can sometimes exhibit broad-spectrum effects, leading to unintended consequences or reduced efficacy in specific contexts. The development of next-generation auxin analogues aims to overcome these limitations by designing molecules with enhanced specificity for particular plant tissues, developmental stages, or physiological processes. This involves intricate structure-activity relationship (SAR) studies, where modifications to the naphthalene (B1677914) ring, the acetic acid side chain, or the introduction of novel functional groups are explored to fine-tune receptor binding affinity and downstream signaling wikipedia.org.

Research efforts are directed towards creating analogues that can selectively target specific auxin receptors, such as members of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) protein family, which are central to auxin signaling pathways. By generating diverse analogue libraries and employing high-throughput screening, scientists aim to identify compounds with improved performance, such as enhanced rooting in recalcitrant species or precise control over flowering time and fruit development.

Table 1: Hypothetical Auxin Analogues for Tuned Specificity

| Analogue Design Strategy | Target Plant Process/Tissue | Potential Mechanism of Action | Expected Outcome |

| Modified Naphthalene Ring (e.g., substitution) | Enhanced root initiation in woody cuttings | Improved binding to specific auxin receptors (e.g., AFB3) | Increased success rate of vegetative propagation |

| Altered Side Chain (e.g., esterification) | Controlled release of auxin in soil | Slower hydrolysis, sustained release | Prolonged root growth stimulation, reduced application frequency |

| Addition of Polar Groups | Improved translocation in phloem | Enhanced systemic movement within the plant | More uniform growth regulation across the plant |

| Chiral Auxin Analogues | Specificity for certain auxin signaling pathways | Differential interaction with auxin binding proteins | Reduced off-target effects, precise developmental control |

Integration of Omics Technologies in Understanding Naphthaleneacetic Acid Action

A deeper, systems-level understanding of how NAA influences plant physiology at the molecular level is crucial for optimizing its use and discovering new biological roles. The integration of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for this purpose .

Transcriptomics can reveal gene expression patterns induced by NAA treatment, thereby mapping the signaling pathways and regulatory networks that NAA modulates. This includes identifying genes involved in cell wall modification, hormone signaling crosstalk, and stress responses.

Proteomics allows for the analysis of changes in protein abundance, post-translational modifications, and protein-protein interactions that are mediated by NAA. This provides insights into the molecular machinery operating downstream of NAA perception.

Metabolomics helps to map metabolic shifts in response to NAA, highlighting its impact on primary and secondary metabolism. This can uncover NAA's role in metabolic reprogramming and adaptation to environmental conditions.

By integrating these multi-omics datasets through systems biology approaches, researchers can build predictive models of NAA action, understand complex dose-response relationships, and identify novel molecular targets. This holistic approach is essential for the rational design of NAA applications and for uncovering previously unknown biological functions.

Table 2: Omics Technologies for Elucidating NAA Action

| Omics Technology | Data Type | Insights into NAA Action | Research Application |

| Transcriptomics | Gene expression profiles (mRNA levels) | Identification of genes and pathways regulated by NAA (e.g., cell wall modification, hormone signaling, stress response) | Mapping NAA-induced signaling cascades, identifying novel NAA targets |

| Proteomics | Protein abundance, post-translational modifications | Changes in enzyme activity, protein-protein interactions, and signaling complex formation | Understanding the molecular machinery downstream of NAA perception |

| Metabolomics | Levels of small molecules (metabolites) | Shifts in primary (e.g., sugars, amino acids) and secondary metabolism; impact on hormone biosynthesis | Elucidating NAA's role in metabolic reprogramming and stress adaptation |

| Systems Biology | Integrated multi-omics datasets | Predictive modeling of NAA response, network analysis, identification of key regulatory nodes | Rational design of NAA applications, understanding complex interactions |

Green Chemistry Approaches to Naphthaleneacetic Acid Synthesis

The synthesis of NAA, like many chemical processes, can have environmental implications. Future research is increasingly focused on developing more sustainable and environmentally friendly methods for its production, aligning with the principles of green chemistry. This involves reducing waste, minimizing energy consumption, and decreasing reliance on hazardous materials.

Key areas of development include:

Catalysis: Exploring novel catalytic systems, such as heterogeneous catalysts, organocatalysts, or biocatalysts (enzymes), to achieve higher efficiency and selectivity with reduced byproducts. Heterogeneous catalysts, for instance, facilitate easier recovery and reuse, thereby minimizing waste chemicalbook.com.

Solvent Engineering: Investigating the use of greener solvents like water, ionic liquids, or supercritical fluids, or even developing solvent-free reaction conditions to reduce the environmental footprint associated with solvent disposal.

Renewable Feedstocks: Research into synthetic pathways that utilize bio-based starting materials instead of petrochemicals could further enhance sustainability.

Process Intensification: Implementing techniques such as flow chemistry offers advantages in terms of improved reaction control, enhanced safety, and reduced waste generation due to higher efficiency and better heat/mass transfer.

These green chemistry approaches aim to make NAA production more eco-efficient, cost-effective, and safer.

Table 3: Comparative Synthesis Approaches for Naphthaleneacetic Acid

| Synthesis Method | Key Features | Advantages | Disadvantages | Sustainability Metrics (Example) |

| Traditional Synthesis (e.g., Friedel-Crafts alkylation) | Uses Lewis acids (e.g., AlCl3), organic solvents, multi-step | Established, high yields achievable | Generates significant chemical waste (e.g., spent catalyst, solvent waste), energy-intensive, potential for hazardous byproducts | High E-factor, significant solvent use, moderate energy consumption |

| Green Chemistry Approach 1 (e.g., Heterogeneous Catalysis) | Solid acid catalysts, potentially milder solvents, fewer purification steps | Easier catalyst recovery and reuse, reduced waste, potentially safer | Catalyst development and optimization required, may need specific reaction conditions | Lower E-factor, reduced solvent waste, potentially lower energy consumption |

| Green Chemistry Approach 2 (e.g., Biocatalysis) | Enzymes (e.g., oxidases, hydrolases) in aqueous media | High specificity, mild reaction conditions, biodegradable catalysts, reduced waste | Enzyme stability and cost, substrate scope limitations, downstream processing | Very low E-factor, minimal solvent use, low energy consumption |

| Green Chemistry Approach 3 (e.g., Flow Chemistry) | Continuous flow reactors, precise temperature/pressure control, efficient mixing | Improved safety, better reaction control, reduced byproduct formation, potential for integration | Capital investment for equipment, process optimization | Reduced waste due to efficiency, lower energy per unit product, improved safety |

Novel Applications in Materials Science or Environmental Remediation

Beyond its established role as a plant growth regulator, NAA and its derivatives are being explored for novel applications in materials science and environmental remediation.

In materials science , NAA can be incorporated into functional polymers and hydrogels. These NAA-functionalized materials can be designed for controlled or stimuli-responsive release of the auxin, offering sustained plant growth regulation with reduced application frequency and environmental impact. Furthermore, NAA could serve as a component in biodegradable plastics or bioplastics, potentially imparting specific biological activities or degradation characteristics, leading to innovative packaging or agricultural films.

In environmental remediation , NAA can be utilized to enhance phytoremediation processes. By stimulating root development and biomass production in plants used for soil or water cleanup, NAA can increase the efficiency and speed of contaminant removal. Additionally, NAA derivatives might find applications in biosensors for detecting specific plant physiological states or environmental pollutants, providing valuable tools for precision agriculture and environmental monitoring.

Table 4: Novel Applications of Naphthaleneacetic Acid

| Application Area | NAA's Role/Derivative | Proposed Mechanism/Benefit | Potential Impact |

| Materials Science | NAA-functionalized polymers/hydrogels | Controlled release of NAA for sustained plant growth regulation; stimuli-responsive release | Enhanced efficiency in agriculture, reduced environmental impact from frequent applications |

| Materials Science | NAA as a cross-linking agent or monomer in bioplastics | Imparts specific biological activity or degradation properties to materials | Development of smart biodegradable packaging or agricultural films |

| Environmental Remediation | NAA to enhance plant growth in phytoremediation | Stimulates root development and biomass production in plants used for soil/water cleanup | Increased efficiency and speed of contaminant removal from polluted sites |

| Environmental Remediation | NAA derivatives in biosensors | Detection of specific plant physiological states or environmental pollutants | Tools for precision agriculture and environmental monitoring |

Q & A

Q. What ethical considerations apply to this compound’s hazardous property studies?

- Methodology :

- Risk Assessment : Classify hazards using CLP/GHS criteria and document mitigation strategies.

- Informed Consent : Disclose potential risks to lab personnel and collaborators in writing .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.